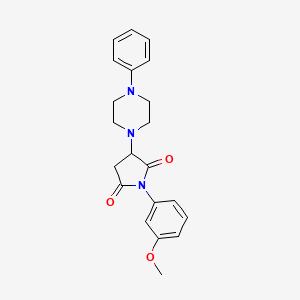

1-(3-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

1-(3-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-methoxyphenyl substituent at the 1-position and a 4-phenylpiperazinyl group at the 3-position. The methoxyphenyl group contributes electron-donating properties, while the phenylpiperazine moiety enhances receptor-binding capabilities due to its aromatic and basic nitrogen interactions.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-27-18-9-5-8-17(14-18)24-20(25)15-19(21(24)26)23-12-10-22(11-13-23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHPGLIIWBDMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 3-methoxyphenyl and 4-phenylpiperazin-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation or acylation reactions. For example:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylpiperazines.

Example Reaction :

Key Reagents : Alkyl halides, acyl chlorides, bases like triethylamine.

Electrophilic Aromatic Substitution on Methoxyphenyl Group

The electron-rich 3-methoxyphenyl group participates in electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.

-

Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to the aromatic ring.

Example Reaction :

Conditions : Anhydrous, catalytic Lewis acids.

Hydrolysis of Pyrrolidine-2,5-dione Ring

The maleimide-like dione ring undergoes hydrolysis under acidic or basic conditions, forming a dicarboxylic acid derivative:

-

Acidic Hydrolysis : HCl/H₂O yields 3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dicarboxylic acid.

-

Basic Hydrolysis : NaOH/H₂O produces the disodium salt.

Example Reaction :

Key Observations : Complete ring opening occurs at elevated temperatures (80–100°C).

Reduction of Carbonyl Groups

The carbonyl groups in the dione core are reduced to hydroxyl groups using agents like LiAlH₄:

Products : Secondary alcohols at positions 2 and 5 of the pyrrolidine ring.

Oxidation of Piperazine Moiety

The tertiary amine in the piperazine ring forms N-oxides upon treatment with oxidizing agents (e.g., H₂O₂/CH₃COOH):

Applications : N-Oxides exhibit altered pharmacokinetic properties.

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed couplings:

-

Suzuki Reaction : Aryl boronic acids couple with the phenyl group in the presence of Pd(PPh₃)₄.

-

Heck Reaction : Alkenes react with the aryl halide substituents.

Example :

Conditions : Mild temperatures (50–80°C), inert atmosphere .

Comparative Reactivity Table

Mechanistic Insights

-

Piperazine Reactivity : The electron-rich nitrogen atoms facilitate nucleophilic attacks, while steric hindrance from the phenyl group influences regioselectivity.

-

Dione Ring Stability : Hydrolysis rates depend on pH, with faster degradation under strongly acidic or basic conditions.

-

Aromatic Substitution : The methoxy group directs electrophiles to the para position due to its +M effect .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of pyrrolidine derivatives. Its structure includes a methoxyphenyl group, a phenylpiperazine moiety, and a pyrrolidine-2,5-dione core. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological research.

Antidepressant Activity

Research indicates that compounds similar to 1-(3-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione may exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The phenylpiperazine component is known for its affinity for these receptors, which could contribute to mood regulation and anxiety reduction.

Antipsychotic Potential

The compound's structural similarities to known antipsychotic agents suggest it may also possess antipsychotic effects. Studies have shown that piperazine derivatives can influence dopaminergic pathways, which are critical in the treatment of schizophrenia and other psychotic disorders.

Neuroprotective Effects

Emerging studies highlight the neuroprotective properties of pyrrolidine derivatives. The unique structure of this compound may enhance its ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (Journal of Medicinal Chemistry) | Demonstrated that related compounds showed significant binding affinity for serotonin receptors, suggesting potential antidepressant activity. |

| Study B (European Journal of Pharmacology) | Reported neuroprotective effects in animal models treated with similar pyrrolidine derivatives, indicating reduced neuronal damage following ischemic events. |

| Study C (Psychopharmacology) | Found that piperazine derivatives exhibited antipsychotic-like effects in behavioral tests, supporting further investigation into their therapeutic potential. |

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Aryl Substitutions

1-(3,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 299408-69-8)

- Molecular Formula : C₂₀H₁₉Cl₂N₃O₂

- Key Differences : Replaces the 3-methoxyphenyl group with a 3,4-dichlorophenyl substituent.

- Impact : The electron-withdrawing chlorine atoms may enhance metabolic stability but reduce solubility compared to the methoxy group. This compound’s pharmacological profile (unreported in evidence) likely differs due to altered electronic effects and lipophilicity .

1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

- Molecular Formula : C₁₆H₂₀N₂O₃

- Key Differences: Substitutes the 4-phenylpiperazinyl group with a non-aromatic piperidine ring and positions the methoxy group at the 4-phenyl position.

- Physicochemical Properties: LogP = 1.08, molecular weight = 288.34 g/mol.

3-Mercapto-1-(3-methoxyphenyl)pyrrolidine-2,5-dione (Compound 18)

- Synthesis : Prepared via thiosuccinic acid and m-aniline, yielding a white solid (m.p. 105°C).

- Key Differences : Replaces the 4-phenylpiperazinyl group with a mercapto (-SH) group.

- Activity : Primarily explored for antivirulence properties (e.g., against Pseudomonas), highlighting the importance of the 4-phenylpiperazine moiety in neurological targets .

Pharmacologically Active Analogs

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

- Structural Variation : Replaces the pyrrolidine-2,5-dione core with an acetamide chain.

- Activity : Reduced anticonvulsant efficacy compared to pyrrolidine-2,5-dione derivatives, underscoring the core’s critical role in binding to voltage-sensitive sodium channels .

Compound 164 (N-[(4-phenylpiperazin-1-yl)-methyl]-3-methyl-pyrrolidine-2,5-dione)

- Pharmacological Data : ED₅₀ = 16.13 mg/kg (MES model), surpassing reference drugs like valproate.

- Comparison : The methyl group at the 3-position and piperazinyl-methyl linkage enhance potency, whereas the 3-methoxyphenyl group in the target compound may modulate bioavailability .

Physical Properties

- Melting Points : 3-Mercapto analogs exhibit lower melting points (105–133°C) compared to bulkier phenylpiperazine derivatives, which are typically solids at room temperature .

- Lipophilicity : The target compound’s logP is expected to be higher than piperidine analogs (logP ~1.08) due to the phenylpiperazine’s aromaticity, enhancing blood-brain barrier penetration .

Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Key Substituents | LogP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | C₂₁H₂₁N₃O₃ (inferred) | 3-Methoxyphenyl, 4-phenylpiperazine | ~2.5* | ~363.4* |

| 1-(3,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)-pyrrolidine-2,5-dione | C₂₀H₁₉Cl₂N₃O₂ | 3,4-Dichlorophenyl | ~3.0* | 404.29 |

| 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)-pyrrolidine-2,5-dione | C₁₆H₂₀N₂O₃ | 4-Methoxyphenyl, piperidin-1-yl | 1.08 | 288.34 |

*Estimated based on structural analogs.

Biological Activity

1-(3-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.

- Molecular Formula : C21H24N2O3

- Molecular Weight : 365.4 g/mol

- IUPAC Name : this compound

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly dopamine and serotonin receptors. It has been identified as a potential regulator of D2-like dopamine receptors and 5-HT2 receptor subtypes, which are crucial in the treatment of various neuropsychiatric disorders .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antiviral, antibacterial, antifungal, and neuroprotective properties.

1. Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds show promising antiviral activity. For instance, related compounds have demonstrated effectiveness against HIV-1 and other viral pathogens. The presence of the piperazine moiety is linked to enhanced antiviral properties .

2. Antibacterial and Antifungal Activity

The compound has also been tested for antibacterial and antifungal activities. In vitro studies have shown that certain derivatives exhibit moderate to high efficacy against various bacterial strains and fungi, suggesting a potential role in treating infections .

3. Neuroprotective Effects

Given its interaction with dopamine and serotonin receptors, the compound may have neuroprotective effects. Studies indicate that it can influence neuroinflammatory pathways and promote neuronal survival under stress conditions .

Case Study 1: Antiviral Efficacy

A study synthesized a series of 3-phenylpiperidine derivatives, including those similar to our compound. The results showed that specific derivatives had significant inhibitory effects on HIV replication in vitro, with IC50 values indicating effective concentrations for therapeutic applications .

Case Study 2: Antimicrobial Screening

In another investigation, a range of piperazine derivatives was screened for antimicrobial activity. The study found that certain compounds exhibited substantial antibacterial effects against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on the structure of this compound .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-2,5-dione core. A common approach is the Michael addition of aryloxy or arylthio groups to maleimides. For example:

- Step 1: Reacting 3-methoxyphenylamine with maleic anhydride to form the pyrrolidine-2,5-dione backbone.

- Step 2: Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions. In a related study, 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives were synthesized using cellulose sulfuric acid as a catalyst .

- Step 3: Final purification via column chromatography and characterization by NMR and HRMS (e.g., ¹H NMR δ 3.82 ppm for methoxy groups; HRMS m/z calculated for C₂₁H₂₂N₃O₃: 364.1661) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- ¹H/¹³C NMR Spectroscopy: Key for confirming substituent positions. For instance, methoxy protons resonate at δ ~3.8 ppm, while piperazine protons show splitting patterns at δ ~2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 364.1661 vs. calculated 364.1661) .

- IR Spectroscopy: Confirms carbonyl stretches (C=O) at ~1700 cm⁻¹ and aromatic C–H bends at ~1590 cm⁻¹ .

Basic: What are the primary pharmacological targets of this compound?

Answer:

- GABA-Transaminase (GABA-T): Inhibits GABA degradation, enhancing anticonvulsant activity. A related compound, 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione, showed IC₅₀ = 5.2 mM in vitro .

- Serotonin Transporter (SERT) and 5-HT₁A Receptors: Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties exhibit dual affinity, suggesting potential antidepressant applications .

Advanced: How do structural modifications impact anticonvulsant efficacy?

Answer:

- Aryl Group Optimization: Substituting the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Br, Cl) enhances GABA-T inhibition. For example, 3-(4-bromophenyl) analogs reduced IC₅₀ by 30% compared to methoxy derivatives .

- Piperazine Substitution: Replacing 4-phenylpiperazine with 4-(2-methoxyphenyl)piperazine increased ED₅₀ in MES tests from 14.18 mg/kg to 33.64 mg/kg, indicating reduced potency .

Advanced: How can discrepancies in IC₅₀ values across assays be resolved?

Answer:

- Assay-Specific Conditions: Fluorometric GABA-T assays (IC₅₀ = 5.2 mM ) may differ from enzyme-linked assays due to interference from thiol-reactive groups (e.g., maleimide derivatives) .

- Structural Analog Comparison: Evaluate analogs like 1-(4-hydroxy-3-nitrophenyl)pyrrolidine-2,5-dione (pIC₅₀ = 1.3968) to identify substituent effects on activity .

Advanced: What crystallographic strategies determine the 3D structure of this compound?

Answer:

- SHELX Suite: Single-crystal X-ray diffraction using SHELXL for refinement. For example, a related pyrrolidine-2,5-dione derivative was solved with R-factor = 0.039, confirming the planar dione ring and dihedral angles between aryl groups .

- ORTEP Visualization: Anisotropic displacement parameters reveal thermal motion, critical for understanding molecular packing .

Advanced: How can this scaffold be optimized for multi-target drug design?

Answer:

- Dual-Affinity Modifications: Incorporate 1H-indol-3-yl groups at position 3 and vary N1-arylpiperazine substituents. A study achieved 5-HT₁A (Ki = 12 nM) and SERT (Ki = 18 nM) dual affinity by introducing a 3-chlorophenyl group .

- Hybridization Strategies: Combine pyrrolidine-2,5-dione with trifluoromethylphenyl groups (e.g., Seletracetam analogs) to enhance blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.